Hpk1-IN-25: A Technical Guide to its Discovery and Development
Hpk1-IN-25: A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), a member of the mitogen-activated protein kinase kinase kinase kinase (MAP4K) family, has emerged as a critical negative regulator of immune responses, particularly in T-cells.[1][2] Its role in dampening T-cell receptor (TCR) signaling makes it a compelling target for cancer immunotherapy.[3][4] By inhibiting HPK1, the aim is to restore and enhance the anti-tumor immune response. Hpk1-IN-25 is a potent and selective small molecule inhibitor of HPK1, identified as a promising candidate for further preclinical and clinical investigation. This document provides a comprehensive technical overview of the discovery, development, and mechanism of action of Hpk1-IN-25 and related compounds.
Discovery and Synthesis
Hpk1-IN-25, also referred to as "example 94" in patent literature, belongs to a class of pyrrolo[2,3-b]pyridine and pyrrolo[2,3-b]pyrazine derivatives designed as HPK1 inhibitors.[5][6] The discovery of this class of inhibitors likely involved high-throughput screening of compound libraries followed by structure-activity relationship (SAR) studies to optimize potency and selectivity.[7]
Chemical Synthesis
The synthesis of Hpk1-IN-25 and its analogs generally follows a convergent synthetic route. While the specific details for Hpk1-IN-25 are proprietary, a general synthetic scheme for related 7H-pyrrolo[2,3-d]pyrimidine derivatives has been described.[4][8] The core scaffold is typically constructed through a series of cyclization and functionalization reactions. A representative, though not specific, synthetic approach is outlined below.
Experimental Protocol: General Synthesis of Pyrrolo[2,3-b]pyridine Core
A common method for the synthesis of the pyrrolo[2,3-b]pyridine core involves the palladium-catalyzed Sonogashira coupling of a substituted 2-aminopyridine with a terminal alkyne. This is followed by a cyclization reaction to form the pyrrole ring. Subsequent functionalization at various positions of the core structure allows for the introduction of different substituents to optimize the compound's properties.
-
Sonogashira Coupling: A mixture of a di-substituted 2-aminopyridine (1 equivalent), a terminal alkyne (1.2 equivalents), a palladium catalyst such as Pd(PPh3)4 (0.05 equivalents), and a copper(I) salt like CuI (0.1 equivalents) in a suitable solvent (e.g., a mixture of toluene and water) is degassed and heated under an inert atmosphere. A base, such as triethylamine or diisopropylamine, is added, and the reaction is stirred at an elevated temperature until completion.
-
Cyclization: The resulting 2-amino-3-alkynylpyridine is then subjected to a cyclization reaction to form the pyrrolo[2,3-b]pyridine core. This can be achieved by heating in the presence of a base, such as potassium tert-butoxide, in a high-boiling solvent like N,N-dimethylformamide (DMF).
-
Functionalization: The core structure can be further modified. For instance, the pyrrole nitrogen can be alkylated or arylated, and other positions on the pyridine and pyrrole rings can be halogenated and subsequently used for cross-coupling reactions to introduce a variety of substituents.
-
Final Compound Synthesis: The final step typically involves the coupling of a functionalized pyrrolo[2,3-b]pyridine intermediate with another key building block, often via a nucleophilic aromatic substitution or a cross-coupling reaction, to yield the final inhibitor.
-
Purification: The final product is purified by standard techniques such as column chromatography on silica gel, followed by recrystallization or preparative HPLC to yield the pure compound. The structure and purity are confirmed by analytical methods such as NMR, LC-MS, and HRMS.
Biological Activity and Mechanism of Action
Hpk1-IN-25 is a potent inhibitor of the kinase activity of HPK1. The primary mechanism of action of HPK1 inhibitors is the competitive binding to the ATP-binding pocket of the kinase domain, thereby preventing the phosphorylation of its downstream substrates.[2]
HPK1 Signaling Pathway
HPK1 is a key negative regulator of T-cell activation. Upon T-cell receptor (TCR) engagement, HPK1 is recruited to the immunological synapse and becomes activated. Activated HPK1 then phosphorylates SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa) at Serine 376.[2][9] This phosphorylation event leads to the recruitment of the 14-3-3 protein, which ultimately results in the ubiquitination and proteasomal degradation of SLP-76. The degradation of SLP-76 dampens the TCR signaling cascade, leading to reduced T-cell activation, proliferation, and cytokine production (e.g., IL-2).[2] By inhibiting HPK1, Hpk1-IN-25 prevents the phosphorylation and subsequent degradation of SLP-76, thereby sustaining TCR signaling and enhancing T-cell effector functions.
Quantitative Data
The following tables summarize the key quantitative data for Hpk1-IN-25 and representative compounds from the same class.
| Compound | HPK1 IC50 (nM) | Reference |
| Hpk1-IN-25 (example 94) | 129 | [5] |
| Assay Type | Endpoint | Typical Potency Range for HPK1 Inhibitors | Reference |
| Cellular pSLP-76 Assay | EC50 | 10 - 500 nM | [9] |
| IL-2 Release Assay | EC50 | 50 - 1000 nM | [9] |
| Kinase Selectivity Panel | S-Score (10) | < 0.05 | [10] |
Experimental Protocol: HPK1 Kinase Inhibition Assay (Biochemical)
This assay determines the in vitro potency of a compound against the HPK1 enzyme.
-
Reagents and Materials: Recombinant human HPK1 enzyme, a suitable substrate (e.g., myelin basic protein or a synthetic peptide), ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. The inhibitor (Hpk1-IN-25) is serially diluted to various concentrations. b. The HPK1 enzyme is incubated with the inhibitor for a defined period (e.g., 15-30 minutes) at room temperature in a kinase reaction buffer. c. The kinase reaction is initiated by the addition of the substrate and ATP. d. The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at 30°C. e. The reaction is stopped, and the amount of ADP produced (which is proportional to the kinase activity) is measured using a luminescence-based detection reagent.
-
Data Analysis: The luminescence signal is plotted against the inhibitor concentration, and the IC50 value is calculated using a non-linear regression model.
Experimental Protocol: Cellular pSLP-76 Target Engagement Assay
This assay measures the ability of an inhibitor to block HPK1 activity within a cellular context.
-
Cell Line: Jurkat T-cells or primary human T-cells are commonly used.
-
Procedure: a. Cells are pre-incubated with serial dilutions of the inhibitor for a specified time (e.g., 1-2 hours). b. T-cell receptor signaling is stimulated using an anti-CD3 antibody. c. After a short stimulation period (e.g., 5-15 minutes), the cells are lysed. d. The level of phosphorylated SLP-76 (pSLP-76) in the cell lysate is quantified using a sensitive immunoassay, such as ELISA or a bead-based assay (e.g., AlphaLISA® or HTRF®).
-
Data Analysis: The pSLP-76 signal is normalized to the total protein concentration and plotted against the inhibitor concentration to determine the EC50 value.
Preclinical Development
While specific in vivo data for Hpk1-IN-25 is not publicly available, the preclinical development of HPK1 inhibitors typically involves assessing their pharmacokinetic (PK) properties and in vivo efficacy in syngeneic mouse tumor models.
Pharmacokinetics
The pharmacokinetic profile of a lead compound is crucial for its development. Key parameters evaluated include:
-
Absorption: Oral bioavailability is a desirable property.
-
Distribution: The volume of distribution indicates how the compound distributes into tissues.
-
Metabolism: In vitro and in vivo studies are conducted to identify major metabolites and metabolic pathways.
-
Excretion: The routes and rate of elimination of the compound and its metabolites are determined.
In Vivo Efficacy
The anti-tumor activity of HPK1 inhibitors is evaluated in syngeneic mouse models, where mice with a competent immune system are implanted with a tumor cell line.
Experimental Protocol: In Vivo Efficacy Study in a Syngeneic Mouse Model
-
Animal Model: A suitable mouse strain (e.g., C57BL/6) is inoculated with a syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma).
-
Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment groups: vehicle control, the HPK1 inhibitor as a monotherapy, an immune checkpoint inhibitor (e.g., anti-PD-1) as a monotherapy, and the combination of the HPK1 inhibitor and the immune checkpoint inhibitor. The HPK1 inhibitor is typically administered orally.
-
Efficacy Endpoints:
-
Tumor Growth Inhibition (TGI): Tumor volume is measured regularly throughout the study. TGI is calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.
-
Survival: The overall survival of the mice in each group is monitored.
-
-
Pharmacodynamic (PD) Biomarkers: At the end of the study, tumors and spleens may be harvested to analyze immune cell infiltration and activation status (e.g., by flow cytometry) and to measure the levels of pSLP-76 in T-cells.
Conclusion
Hpk1-IN-25 is a promising HPK1 inhibitor with the potential to enhance anti-tumor immunity. Its development is based on a strong scientific rationale for targeting the HPK1 signaling pathway. Further preclinical studies are necessary to fully characterize its efficacy, safety, and pharmacokinetic profile to support its advancement into clinical trials. The methodologies and data presented in this guide provide a technical foundation for researchers and drug developers working in the field of immuno-oncology and kinase inhibitor development.
References
- 1. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 3. The development of small-molecule inhibitors targeting HPK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. TW202039483A - Pyrrolo[2,3-b]pyridines as hpk1 inhibitor and the use thereof - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, and biological evaluation of 7H-Pyrrolo[2,3-d]pyrimidines as potent HPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of High-Throughput Assays for Evaluation of Hematopoietic Progenitor Kinase 1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of Potent Reverse Indazole Inhibitors for HPK1 - PMC [pmc.ncbi.nlm.nih.gov]
